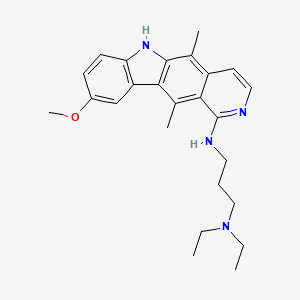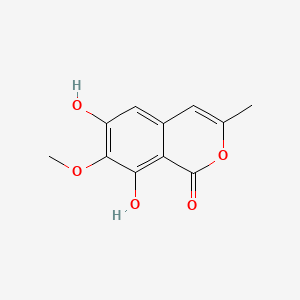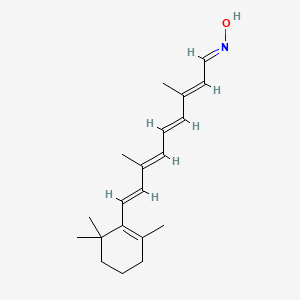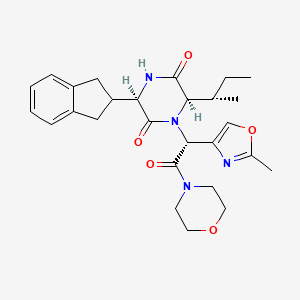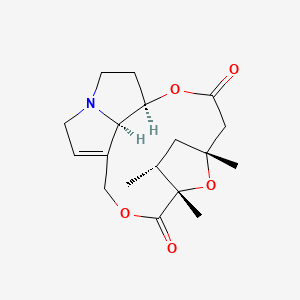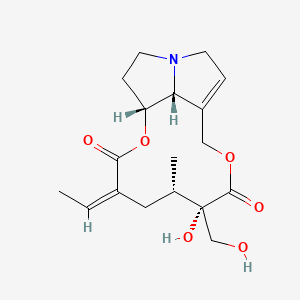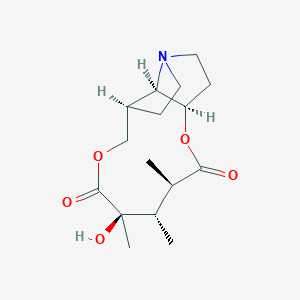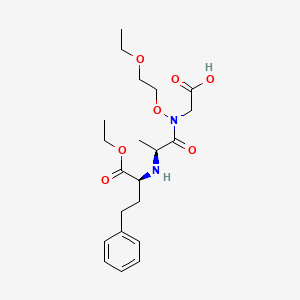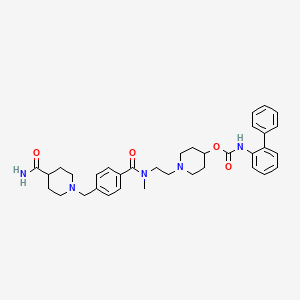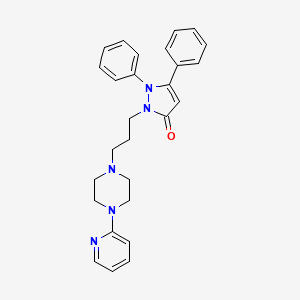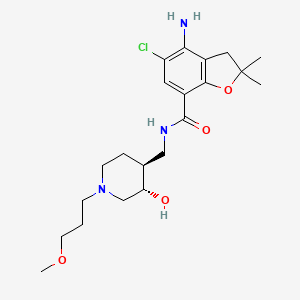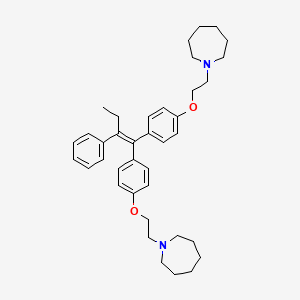
RID-F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for 1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] involves the reaction of 2-phenyl-1-buten-1-one with 4,1-phenyleneoxy-2,1-ethanediyl and hexahydro-1H-azepine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in estrogen receptor-negative breast cancer cells.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] involves the induction of apoptosis through mitochondrial pathways. This compound activates caspases, including caspase-3, -8, and -9, leading to cell death. It also inhibits the growth of various human cancer cells by targeting specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
1,1’-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine] is unique compared to other tamoxifen analogs due to its higher potency and effectiveness in inducing apoptosis in estrogen receptor-negative cells. Similar compounds include:
Tamoxifen: A well-known anti-estrogen drug used in the treatment of breast cancer.
Raloxifene: Another selective estrogen receptor modulator used in the prevention of osteoporosis and breast cancer.
Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.
Properties
CAS No. |
1020853-03-5 |
|---|---|
Molecular Formula |
C38H50N2O2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
1-[2-[4-[1-[4-[2-(azepan-1-yl)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl]azepane |
InChI |
InChI=1S/C38H50N2O2/c1-2-37(32-14-8-7-9-15-32)38(33-16-20-35(21-17-33)41-30-28-39-24-10-3-4-11-25-39)34-18-22-36(23-19-34)42-31-29-40-26-12-5-6-13-27-40/h7-9,14-23H,2-6,10-13,24-31H2,1H3 |
InChI Key |
CVNPFNZJSHRZFA-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCCCC2)C3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCCCC2)C3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RID-F; RID F; RIDF; Ridaifen-F; Ridaifen F; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


